
N-(3-chlorophenyl)-4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H23ClN4OS and its molecular weight is 402.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Research efforts have focused on the synthesis of novel compounds derived from various starting materials, leading to the creation of molecules with potential anti-inflammatory, analgesic, antimicrobial, and anticancer activities. For example, studies have demonstrated the synthesis of new heterocyclic compounds, such as benzodifuranyl derivatives, showing significant biological activities (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Activities
- Piperazine and arylsulfonyl moiety-containing carboxamide compounds have been synthesized and shown to exhibit favorable herbicidal and antifungal activities. Some of these compounds demonstrated superiority over commercial fungicides, showcasing their potential as lead inhibitors for further studies (Wang et al., 2016).
Anticancer Activities
- Derivatives bearing the piperazine amide moiety have been investigated for their anticancer activities, particularly against breast cancer cells. Certain compounds with specific phenyl substitutions were identified as promising antiproliferative agents, highlighting the potential of these derivatives in cancer treatment (Yurttaş et al., 2014).
Broad-Spectrum Anti-Cancer Activity
- O-Arylated diazeniumdiolates have shown broad-spectrum in vivo activity in various rodent cancer models, suggesting their potential for treating different tumor types. These compounds are designed to be activated by glutathione-S-transferase-induced release of cytotoxic nitric oxide, with a focus on formulations and drug development activities (Keefer, 2010).
Structural Characterization and Biological Evaluation
- Studies have also involved the structural characterization of synthesized compounds, confirming their molecular structures through various spectroscopic methods and evaluating their biological activities, such as antimicrobial and anthelmintic activities. This includes research on compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4OS/c1-23(2)18-8-6-15(7-9-18)19(27)24-10-12-25(13-11-24)20(26)22-17-5-3-4-16(21)14-17/h3-9,14H,10-13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMKUZDIRFZGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

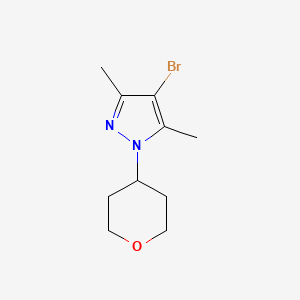

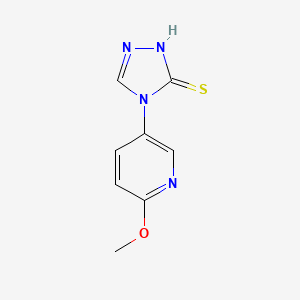
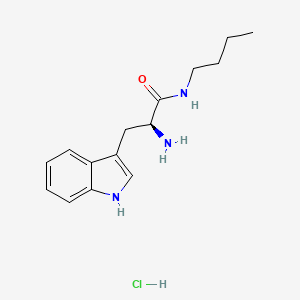
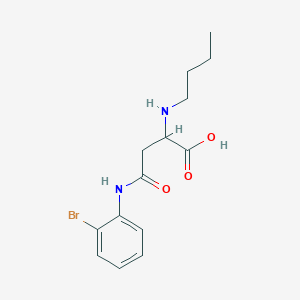

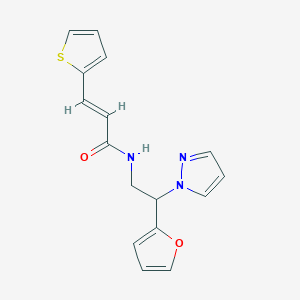
![N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2839423.png)
![1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2839424.png)
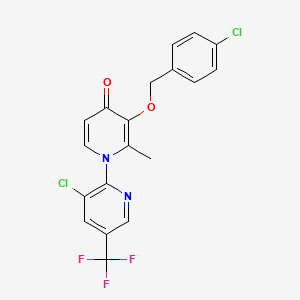
![Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2839429.png)


![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2839432.png)